molecular formula C14H13FN4O5 B11424630 dimethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424630
M. Wt: 336.27 g/mol
InChI Key: MPPGHBWBGCNRIW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a carbamoyl methyl group, and two carboxylate groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Carbamoylation: The carbamoyl methyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride.

    Esterification: The carboxylate groups can be introduced through esterification reactions using appropriate alcohols and carboxylic acids.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target molecules. The triazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylate and 1,2,3-triazole-5-carboxylate share structural similarities with the compound .

    Fluorophenyl Derivatives: Compounds like 4-fluorophenyl isocyanate and 4-fluorophenyl carbamate have similar functional groups.

Uniqueness: The uniqueness of 4,5-DIMETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and carbamoyl groups, along with the triazole ring, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H13FN4O5

Molecular Weight

336.27 g/mol

IUPAC Name

dimethyl 1-[2-(4-fluoroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13FN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-5-3-8(15)4-6-9/h3-6H,7H2,1-2H3,(H,16,20)

InChI Key

MPPGHBWBGCNRIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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